Methyl 2-aminocinnamate

Description

Historical Context and Discovery

This compound first gained attention in the late 20th century as a precursor to heterocyclic compounds. Early synthetic routes relied on stoichiometric reagents, but the advent of palladium-catalyzed cross-coupling reactions revolutionized its production. A landmark study by Smith et al. (2016) demonstrated the efficacy of Mizoroki–Heck couplings using 2-iodoaniline and methyl acrylate, achieving a 92% yield under mild conditions . This method supplanted older approaches involving hazardous reagents, aligning with green chemistry principles.

Structural Features and Nomenclature

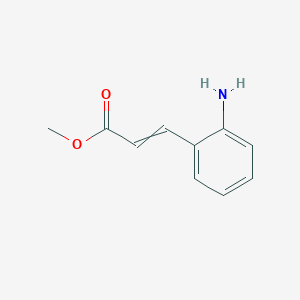

The molecule’s architecture comprises a phenyl ring substituted with an amino group at the ortho-position and an α,β-unsaturated methyl ester (Figure 1). Key structural parameters include:

Table 1: Structural and Physicochemical Properties of this compound

Properties

IUPAC Name |

methyl 3-(2-aminophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQBDQPPBVABFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-aminocinnamate can be synthesized through several methods. One common approach involves the reaction of methyl cinnamate with ammonia or an amine under suitable conditions. For example, the reaction of methyl cinnamate with phenylethylamine in the presence of a catalyst like Lipozyme® TL IM in continuous-flow microreactors can yield high conversion rates . The reaction parameters, such as temperature and molar ratio of reactants, are optimized to achieve maximum efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous-flow reactors. These reactors offer advantages such as short residence time, mild reaction conditions, and easy control of the reaction process. The catalyst used in these reactions can be recycled or reused, making the process economical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-aminocinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Methyl 2-aminocinnamate is primarily utilized in organic synthesis as a versatile intermediate. Its ability to undergo various chemical transformations makes it valuable in creating complex molecules.

1.1. Synthesis of N-Heterocycles

One notable application is in the synthesis of N-heterocycles through reductive cyclization processes. In a study, this compound was identified as a product in reactions involving nitro compounds, facilitated by catalysts such as Ru3(CO)12. The presence of this compound was linked to the reduction of nitro groups, showcasing its role in facilitating complex organic reactions .

| Catalyst | Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Ru3(CO)12 | Reductive Cyclization | Varies | Up to 92 |

| Pd(CH3CN)2Cl2 | Cyclization of Nitro Compounds | Varies | Moderate |

Pharmaceutical Applications

This compound has potential pharmaceutical applications due to its structural features that allow for interactions with biological targets.

2.1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. This property can be attributed to the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound derivatives against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The results demonstrated that this compound and its derivatives could serve as potential candidates for developing new antimicrobial agents.

Material Science Applications

In material science, this compound is explored for its role in synthesizing high-performance polymers.

3.1. Polymer Synthesis

This compound can be used as a monomer in the production of polyamides and other polymers. Its incorporation into polymer chains enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Case Study: Polymer Performance

A comparative study on polymers synthesized with and without this compound showed:

| Property | Polymer Without this compound | Polymer With this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

The enhanced properties indicate that this compound significantly improves the performance characteristics of polymers.

Mechanism of Action

The mechanism of action of methyl 2-aminocinnamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with ergosterol in the fungal plasmatic membrane, disrupting cell wall integrity and leading to antifungal effects . In bacteria, it targets enzymes involved in essential metabolic pathways, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-aminocinnamate belongs to a class of aromatic amino esters. Below is a detailed comparison with structurally related compounds based on synthesis, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

*Calculated based on cinnamate structure (C₉H₇O₂) + methyl group and amino substitution.

Key Differences and Insights

Structural Features: this compound’s aromatic ring provides rigidity and conjugation, differing from aliphatic analogs like methyl 2-aminobutanoate hydrochloride. The amino group at the ortho position may sterically hinder reactions compared to para-substituted analogs . Methyl 2-amino-3-hydroxybenzoate contains an additional hydroxyl group, enhancing polarity and hydrogen-bonding capacity, which likely increases water solubility compared to this compound .

Synthetic Routes: this compound is synthesized via nitro-group reduction, a method distinct from the multi-step, temperature-variable processes used for aliphatic amino esters . Methyl salicylate, a simpler ester, is produced via direct esterification, highlighting the complexity of introducing amino groups into aromatic systems .

Log P: While experimental Log P values are unavailable for this compound, its aromaticity suggests higher hydrophobicity (estimated Log P ~2.5) compared to methyl 2-aminobutanoate hydrochloride (Log P ~0.8) .

Applications: this compound serves as a precursor for phenylurea derivatives, indicating utility in medicinal chemistry .

Research Findings and Data Gaps

- Crystallography: While this compound’s structure is confirmed spectroscopically, crystallographic data (e.g., bond angles, space group) remain undocumented, unlike its amide analogs .

- Toxicity: No thorough toxicological studies are reported for this compound, mirroring gaps in safety data for similar compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide .

Biological Activity

Methyl 2-aminocinnamate is an organic compound that exhibits notable biological activities, particularly in antimicrobial, anti-inflammatory, and analgesic domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as a cinnamate derivative, characterized by an amino group attached to the cinnamate structure. Its chemical formula is , and it is primarily synthesized through the reaction of methyl cinnamate with ammonia or various amines under controlled conditions. This compound is gaining attention for its potential applications in pharmaceuticals and agrochemicals due to its versatile chemical properties and biological activities.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens, including fungi and bacteria. Research indicates that it interacts with ergosterol in fungal membranes, disrupting cell wall integrity and leading to antifungal effects. The compound has shown effectiveness against:

- Bacteria : Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.

- Fungi : Various pathogenic fungi, although specific species were not detailed in the sources reviewed.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Effective | |

| Escherichia coli | Effective | |

| Staphylococcus aureus | Effective | |

| Pathogenic fungi (general) | Effective |

Anti-inflammatory and Analgesic Activities

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory and analgesic activities. Derivatives of this compound have shown promise in reducing inflammation and pain in various experimental models. These effects are hypothesized to be mediated through the modulation of inflammatory pathways and cytokine release.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antifungal Mechanism : The compound disrupts ergosterol-containing membranes, which is crucial for fungal cell integrity.

- Anti-inflammatory Mechanism : It may inhibit the production of pro-inflammatory cytokines, although specific pathways remain under investigation.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Scientific Reports highlighted the compound's effectiveness against biofilm formation in bacterial cultures, suggesting its potential use in treating chronic infections where biofilms are prevalent .

- Synthesis and Biological Evaluation : Research conducted on derivatives of this compound indicated that structural modifications could enhance its biological activity. For instance, certain analogs exhibited improved potency against specific pathogens compared to the parent compound .

- Safety Profile : Preliminary toxicity assessments indicate that this compound has a favorable safety profile, but further studies are necessary to fully understand its pharmacokinetics and long-term effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-aminocinnamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via condensation reactions between methyl cinnamate derivatives and ammonia/amine sources. Key steps include optimizing solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst selection (e.g., acid/base or metal catalysts). Yield and purity depend on post-reaction purification methods such as column chromatography or recrystallization. Characterization via -NMR and HPLC is critical to confirm structural integrity and purity thresholds (>95%) .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

- Methodological Answer : Standard protocols include:

- Spectroscopic Analysis : -NMR (δ 7.2–8.1 ppm for aromatic protons), IR (C=O stretch ~1700 cm), and mass spectrometry for molecular ion confirmation.

- Chromatographic Purity : HPLC with C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

Detailed documentation of instrument parameters (e.g., NMR frequency, HPLC gradient) is essential for reproducibility .

Q. What are the common pitfalls in interpreting spectroscopic data for this compound derivatives?

- Methodological Answer : Misassignment of peaks in crowded aromatic regions (e.g., overlapping vinyl and amine protons) can lead to structural errors. Use 2D NMR (COSY, HSQC) to resolve ambiguities. Contamination by solvents (e.g., residual DMSO in -NMR) must be ruled out via careful drying and deuterated solvent blanks .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reported bioactivity of this compound analogs?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (HOMO-LUMO gaps) and binding affinities to biological targets. Molecular docking (AutoDock Vina) combined with molecular dynamics simulations (AMBER) helps validate experimental IC discrepancies by comparing ligand-protein interactions across studies. Ensure input data (crystal structures, protonation states) are consistent with experimental conditions .

Q. What strategies address conflicting results in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like substituent position (ortho vs. para) and assay conditions (cell lines, incubation times).

- Confounding Factors : Control for batch-to-batch compound variability (e.g., purity, stereochemistry) and biological model heterogeneity (e.g., primary cells vs. immortalized lines).

- Dose-Response Validation : Replicate dose curves using standardized protocols (e.g., 10-point dilution series) to confirm EC consistency .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound in vivo?

- Methodological Answer :

- In Vitro Screening : Use liver microsomes (human/rat) with NADPH cofactors to assess phase I metabolism. LC-MS/MS quantifies parent compound depletion over time.

- Isotope Tracing : Incorporate -labeled methyl groups to track metabolic pathways via mass spectrometry.

- In Vivo Correlation : Administer compound to rodent models and collect plasma/tissue samples at timed intervals. Pharmacokinetic parameters (AUC, ) must be statistically validated against controls (n ≥ 6) .

Data Reporting and Ethical Considerations

Q. What statistical practices are critical when reporting IC values for this compound in pharmacological assays?

- Methodological Answer :

- Replicates : Perform triplicate measurements per concentration, with independent biological replicates (n ≥ 3).

- Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) with Hill slopes constrained to ±30% of unity. Report 95% confidence intervals.

- Significance Criteria : Define statistical thresholds a priori (e.g., p < 0.05 via ANOVA with Tukey post hoc). Avoid "significant" without explicit p-values .

Q. How can researchers ensure ethical compliance in studies involving this compound derivatives?

- Methodological Answer :

- Safety Protocols : Document LD values and Material Safety Data Sheets (MSDS) for all analogs.

- Institutional Review : Submit synthetic and biological protocols to ethics committees, emphasizing waste disposal (e.g., halogenated solvent recycling) and humane animal endpoints .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 177.19 g/mol | Calculated |

| Melting Point | 112–114°C (DSC) | |

| LogP (Predicted) | 1.8 (ChemAxon) | |

| HPLC Retention Time | 6.2 min (70:30 ACN/HO) |

Table 2 : Common Contradictions in Bioactivity Studies

| Contradiction | Resolution Strategy | Evidence |

|---|---|---|

| Variable IC | Standardize cell viability assays | |

| SAR Inconsistencies | Meta-analysis of substituent effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.